molecular formula C17H16O3 B600365 3,4-Dimethoxychalcon CAS No. 5416-71-7

3,4-Dimethoxychalcon

Katalognummer: B600365
CAS-Nummer: 5416-71-7
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: LSHZPTCZLWATBZ-CSKARUKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxychalcon ist eine chemische Verbindung, die zur Chalcon-Familie gehört, die sich durch das Vorhandensein von zwei aromatischen Ringen auszeichnet, die durch ein dreikohlenstoffiges α,β-ungesättigtes Carbonylsystem verbunden sind. Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen große Aufmerksamkeit erregt .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch die Claisen-Schmidt-Kondensationsreaktion synthetisiert werden. Dies beinhaltet die Reaktion von 3,4-Dimethoxybenzaldehyd mit Acetophenon in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid in einer Ethanol-Lösung. Die Reaktion verläuft typischerweise unter Rückflussbedingungen für mehrere Stunden, gefolgt von der Reinigung durch Umkristallisation .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Claisen-Schmidt-Kondensationsreaktion. Dies kann die Optimierung von Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorkonzentration umfassen, um höhere Ausbeuten und Reinheit zu erzielen .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

3,4-Dimethoxychalcon übt seine Wirkungen hauptsächlich durch die Aktivierung von Transkriptionsfaktoren wie TFEB und TFE3 aus, die an der Autophagie beteiligt sind. Durch die Förderung der Translokation dieser Faktoren in den Kern wird die Expression von Genen im Zusammenhang mit Autophagie und lysosomaler Biogenese verstärkt. Dies führt zum Abbau schädlicher Zellbestandteile und zu einer verbesserten zellulären Homöostase . Darüber hinaus moduliert es den AMPK-TRPML1-Calcineurin-Signalweg und trägt so zu seinen schützenden Wirkungen bei .

Ähnliche Verbindungen:

Einzigartigkeit: this compound zeichnet sich durch seine breitere Autophagie-induzierende Aktivität im Vergleich zu anderen Chalconen und seine potenziellen therapeutischen Anwendungen bei neuroinflammatorischen und Herz-Kreislauf-Erkrankungen aus .

Wirkmechanismus

Target of Action

3,4-Dimethoxychalcone (3,4-DC) is a caloric restriction mimetic that primarily targets Transcription Factor EB (TFEB) . TFEB is a master regulator of lysosomal biogenesis and autophagy . It also interacts with several cell lines from endothelial, myocardial, and myeloid/macrophagic origin .

Mode of Action

3,4-DC induces autophagy through the activation of TFEB . It enhances TFEB-mediated autophagy, leading to the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm of cells . This process is indicative of autophagic flux .

Biochemical Pathways

The compound affects the AMPK-TRPML1-calcineurin signaling pathway . It also has an impact on oxidative stress, pyroptosis, necroptosis, and autophagy . These pathways are crucial for the functional recovery from spinal cord injury .

Pharmacokinetics

It has been demonstrated that the compound can be applied locally or administered intraperitoneally to exert its effects . More research is needed to fully understand the ADME properties of 3,4-DC and their impact on its bioavailability.

Result of Action

3,4-DC enhances autophagy and alleviates pyroptosis and necroptosis after spinal cord injury . It reduces glial scar area and motor neuron death, thereby improving functional recovery after spinal cord injury .

Action Environment

The action of 3,4-DC can be influenced by environmental factors. For instance, in the context of spinal cord injury, the local application of 3,4-DC was able to maintain the lumen of vessels and reduce neointima lesions . In genetically predisposed ApoE−/− mice fed an atherogenic diet, intraperitoneal injections of 3,4-DC significantly reduced the number of atherosclerotic lesions in the aorta .

Biochemische Analyse

Biochemical Properties

3,4-Dimethoxychalcone induces autophagy in several cell lines from endothelial, myocardial, and myeloid/macrophagic origin . This is demonstrated by the aggregation of the autophagosome marker GFP-LC3 in the cytoplasm of cells, as well as the downregulation of its nuclear pool indicative of autophagic flux .

Cellular Effects

3,4-Dimethoxychalcone has been shown to have a significant impact on various types of cells and cellular processes. It induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis . In the vein graft model, local application of 3,4-DC was able to maintain the lumen of vessels and reduce neointima lesions .

Molecular Mechanism

The molecular mechanism of 3,4-Dimethoxychalcone involves the induction of autophagy through activation of the transcription factors TFE3 and TFEB . It also alleviates pyroptosis and necroptosis after spinal cord injury .

Temporal Effects in Laboratory Settings

It has been shown to induce autophagy in several cell lines .

Dosage Effects in Animal Models

In animal models, the effects of 3,4-Dimethoxychalcone vary with different dosages. For instance, in a contusion SCI model in mice, it was found to exert a neuroprotective effect .

Metabolic Pathways

It is known to induce autophagy, which is an evolutionarily conserved cellular process culminating in the lysosomal degradation of dispensable and potentially harmful material present in the cytoplasm of cells .

Subcellular Localization

The subcellular localization of 3,4-Dimethoxychalcone is primarily in the cytoplasm of cells, as demonstrated by the aggregation of the autophagosome marker GFP-LC3 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solution. The reaction typically proceeds under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for 3,4-Dimethoxychalcone are not extensively documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,4-Dimethoxychalcon unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,4-Dimethoxychalcone stands out due to its broader autophagy-inducing activity compared to other chalcones and its potential therapeutic applications in neuroinflammatory and cardiovascular diseases .

Biologische Aktivität

3,4-Dimethoxychalcone (3,4-DC) is a compound of significant interest in pharmacological research due to its diverse biological activities. It belongs to the chalcone class of flavonoids and has been identified as a caloric restriction mimetic (CRM), which has implications for various health conditions, particularly those related to autophagy and cardiovascular diseases.

Autophagy Induction
3,4-DC has been shown to induce autophagy across various cell types, including endothelial cells, cardiomyocytes, and macrophages. This induction is mediated through the activation of transcription factors such as TFEB (transcription factor EB), which plays a crucial role in lysosomal biogenesis and autophagic flux. In studies, 3,4-DC treatment resulted in the aggregation of the autophagosome marker LC3 in the cytoplasm, indicating enhanced autophagic activity .

Inhibition of Cell Death Pathways
Research indicates that 3,4-DC can inhibit pyroptosis and necroptosis—two forms of programmed cell death—by enhancing autophagy. This effect contributes to improved functional recovery in models of spinal cord injury (SCI), where 3,4-DC reduced glial scar formation and motor neuron death . The compound's ability to modulate these pathways suggests potential therapeutic applications in neuroinflammatory diseases.

Preclinical Evidence

Atherosclerosis Models
In vivo studies using mouse models of atherosclerosis have demonstrated that 3,4-DC can significantly reduce neointimal hyperplasia and aortic lesions. These findings suggest that the compound may have protective effects against cardiovascular diseases by acting directly on vascular cells rather than through systemic metabolic changes .

Neuroprotective Effects
In models of spinal cord injury, 3,4-DC treatment led to enhanced recovery outcomes. RNA sequencing analyses revealed that it influences pathways associated with oxidative stress and cellular survival mechanisms . The compound's neuroprotective properties are attributed to its ability to promote autophagy while inhibiting detrimental cell death pathways.

Summary of Biological Activities

The following table summarizes key biological activities and effects of 3,4-Dimethoxychalcone:

Biological Activity Description References
Autophagy Induction Enhances autophagic flux via TFEB activation; observed in multiple cell types.
Cardiovascular Protection Reduces neointimal hyperplasia and aortic lesions in atherosclerosis models.
Neuroprotection Improves functional recovery after spinal cord injury by inhibiting pyroptosis/necroptosis.
Antioxidant Activity Exhibits antioxidant properties; potential use as a UV protection factor.

Case Studies

  • Atherosclerosis Prevention : In a study involving ApoE−/− mice fed an atherogenic diet, administration of 3,4-DC resulted in significant reductions in plaque formation and vascular inflammation. The study highlighted the compound's role as an autophagy inducer that directly affects vascular health .
  • Spinal Cord Injury Recovery : A preclinical model demonstrated that treatment with 3,4-DC led to reduced neuronal death and improved motor function post-injury. The underlying mechanism was linked to enhanced autophagy and decreased levels of inflammatory markers associated with cell death .

Eigenschaften

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZPTCZLWATBZ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53744-27-7, 5416-71-7
Record name NSC237973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chalcone,4-dimethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary mechanism of action of 3,4-Dimethoxychalcone (3,4-DC) at the cellular level?

A1: 3,4-Dimethoxychalcone acts as a caloric restriction mimetic (CRM). [, ] This means it can mimic the beneficial effects of caloric restriction, a dietary intervention known to promote health and longevity. 3,4-DC achieves this by stimulating a cellular process called autophagy, specifically macroautophagy, which is responsible for degrading and recycling cellular components. [, ] 3,4-DC triggers autophagy by activating the transcription factors TFEB and TFE3, which then promote the expression of genes involved in autophagy. []

Q2: How does 3,4-Dimethoxychalcone influence autophagy in the context of spinal cord injury?

A2: Research indicates that 3,4-Dimethoxychalcone promotes functional recovery after spinal cord injury by enhancing TFEB-mediated autophagy. [] This upregulation of autophagy helps to inhibit two other forms of cell death, pyroptosis and necroptosis, further contributing to its protective effect in this context. []

Q3: What role does the AMPK-TRPML1-calcineurin signaling pathway play in the activity of 3,4-Dimethoxychalcone?

A3: Studies suggest that 3,4-Dimethoxychalcone can partially regulate TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway. [] This pathway is known to be involved in various cellular processes, including autophagy regulation, and its modulation by 3,4-DC adds another layer to the compound's mechanism of action. []

Q4: What is the significance of TFEB in the therapeutic effects of 3,4-Dimethoxychalcone, particularly in cardiac ischemia/reperfusion injury?

A4: Research indicates that TFEB plays a crucial role in the cardioprotective effects of 3,4-Dimethoxychalcone. [] During ischemia/reperfusion injury, TFEB activation leads to the upregulation of autophagy, which can become dysregulated and lead to a form of cell death called autosis. [] 3,4-DC, by activating TFEB, can exacerbate this autophagic activity and potentially worsen myocardial injury in this specific context. []

Q5: What are the potential therapeutic applications of 3,4-Dimethoxychalcone based on its observed biological activities?

A5: Based on its biological activity, 3,4-Dimethoxychalcone has shown potential in preclinical studies for several therapeutic applications:

  • Cancer Therapy: 3,4-DC has demonstrated the ability to enhance the efficacy of anticancer chemotherapy, potentially through its influence on the immune system and tumor microenvironment. [] More research is necessary to explore its potential as an adjuvant therapy.
  • Neuroprotection: The compound's ability to reduce glial scar formation and promote functional recovery after spinal cord injury suggests potential for neuroprotective therapies. [] Further research is needed to explore applications in other neurological conditions.

Q6: What is the molecular formula and weight of 3,4-Dimethoxychalcone?

A6: The molecular formula of 3,4-Dimethoxychalcone is C17H16O3. Its molecular weight is 268.3 g/mol. []

Q7: What spectroscopic data is available to characterize 3,4-Dimethoxychalcone?

A7: Several research papers mention the use of various spectroscopic techniques to characterize 3,4-Dimethoxychalcone:

  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups within the molecule. [, , , ]
  • Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are used to determine the structure and confirm the identity of the compound. [, , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the purity of the synthesized compound and confirm its molecular weight. [, , , ]
  • UV-Vis Spectrophotometry: This technique is used to measure the ultraviolet (UV) absorbance of 3,4-Dimethoxychalcone, which is relevant to its potential use in sunscreen products. [, , , ]

Q8: Has 3,4-Dimethoxychalcone demonstrated any potential for use in sunscreen formulations?

A8: Yes, research indicates that 3,4-Dimethoxychalcone possesses properties that make it a candidate for sunscreen formulations:

  • UV Absorption: It exhibits UV absorption capabilities, particularly in the UVA range, making it potentially beneficial for protecting the skin from harmful UV radiation. [, , , ]
  • Antioxidant Activity: 3,4-DC exhibits antioxidant activity, which can further contribute to its protective effects against UV-induced skin damage. [, , ]
  • Formulation Potential: Studies have explored incorporating 3,4-Dimethoxychalcone into various topical formulations, including gels, creams, and microemulsions, to assess its stability and efficacy as a sunscreen agent. [, , ]

Q9: Does the structure of 3,4-Dimethoxychalcone lend itself to forming stable formulations?

A9: Research suggests that 3,4-Dimethoxychalcone can be formulated into stable topical preparations:

  • Gel Formulations: Studies have successfully incorporated 3,4-DC into gel formulations, demonstrating good physical stability over time. [, ]
  • Cream Formulations: Research has shown that 3,4-DC can be incorporated into cream formulations with good stability profiles, suitable for topical application. []
  • Microemulsions: Investigations into microemulsions containing 3,4-DC have shown promise in terms of stability and potential for enhancing skin penetration. []

Q10: How does the chemical structure of chalcones relate to their biological activity, specifically focusing on 3,4-Dimethoxychalcone?

A10: The core structure of chalcones, including 3,4-Dimethoxychalcone, features an α,β-unsaturated carbonyl system, which contributes significantly to their biological activity. [] Modifications to this core structure, such as the addition of different substituents, can alter their reactivity and influence their biological effects:

  • Methoxy Groups: The presence of methoxy groups at the 3 and 4 positions of the B-ring in 3,4-Dimethoxychalcone is thought to contribute to its anti-inflammatory activity. []
  • Hydroxy Groups: While 3,4-DC does not have hydroxy groups on the A-ring, other chalcones with hydroxy groups often exhibit increased radical scavenging activity and antioxidant potential. []
  • Michael Acceptor Reactivity: The α,β-unsaturated carbonyl system of chalcones makes them Michael acceptors, allowing them to react with nucleophilic sulfhydryl groups on proteins. This reactivity is thought to be crucial for their ability to modulate cellular signaling pathways and exert biological effects. []

Q11: What in vitro studies have been conducted to investigate the antileishmanial activity of 3,4-Dimethoxychalcone and related chalcones?

A11: In vitro studies have explored the antileishmanial activity of 3,4-Dimethoxychalcone and other naturally occurring chalcones:

  • Activity against Leishmania species: Research has demonstrated the activity of 3,4-DC against Leishmania donovani, L. infantum, L. enrietii, and L. major, indicating its potential as a starting point for developing antileishmanial agents. []
  • Mechanism of Action: While the precise mechanism of action against Leishmania is still under investigation, it is believed that chalcones like 3,4-DC may interfere with parasite-specific metabolic pathways or essential enzymes. []
  • Cytotoxicity: It is important to note that 3,4-DC and other antileishmanial chalcones have also shown some level of cytotoxicity towards mammalian cells in vitro. [] Further research is needed to develop analogs with improved selectivity and reduced toxicity.

Q12: Has the potential for 3,4-Dimethoxychalcone to act as an inhibitor of the epidermal growth factor receptor (EGFR) been explored through computational methods?

A12: Yes, molecular docking studies have been employed to assess the potential of 3,4-Dimethoxychalcone and its derivatives as EGFR inhibitors:

  • Binding Affinity: Computational simulations have shown that 3,4-DC and related compounds can dock into the active site of EGFR, suggesting potential as inhibitors of this receptor tyrosine kinase. []
  • Structure-Activity Relationship: Modifications to the chalcone structure, such as the introduction of hydroxy groups, have been shown to influence their binding affinity for EGFR in silico, providing insights for the development of more potent analogs. []
  • Pharmacokinetic Predictions: Computational platforms, such as pkCSM, have been used to predict the pharmacokinetic properties of 3,4-DC, including absorption, distribution, metabolism, excretion, and toxicity, providing valuable information for further drug development efforts. []

Q13: What analytical techniques are commonly employed for the characterization, quantification, and monitoring of 3,4-Dimethoxychalcone?

A13: Researchers use various analytical techniques for characterizing, quantifying, and monitoring 3,4-Dimethoxychalcone:

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly used to separate, identify, and quantify 3,4-DC in complex mixtures, such as plant extracts or biological samples. []
  • Spectroscopic Methods: UV-Vis spectrophotometry is employed for quantifying 3,4-DC in solutions based on its specific absorbance properties. []
  • Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, enabling accurate identification and quantification of 3,4-DC in complex matrices. []

Q14: What is the historical context and are there any significant milestones in the research of 3,4-Dimethoxychalcone?

A14: While a comprehensive historical overview of 3,4-Dimethoxychalcone research is beyond the scope of this Q&A, some key milestones include:

  • Early Synthesis and Characterization: The synthesis and initial characterization of 3,4-DC likely occurred in the early to mid-20th century, as chalcones have been a subject of chemical synthesis for many decades. []
  • Discovery of Biological Activities: Research into the biological activities of 3,4-DC, including its anti-inflammatory, antioxidant, and potential anticancer properties, has gained momentum in recent decades. []
  • Identification as a Caloric Restriction Mimetic: The identification of 3,4-DC as a caloric restriction mimetic, capable of inducing autophagy and promoting health benefits associated with caloric restriction, represents a significant milestone in understanding its therapeutic potential. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.